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molecular formula C6H7N3O4 B2711695 2,4-Dimethoxy-5-nitropyrimidine CAS No. 30561-07-0

2,4-Dimethoxy-5-nitropyrimidine

Cat. No. B2711695
M. Wt: 185.139
InChI Key: VJFZTUFUNIIZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05861401

Procedure details

2,4-Dichloro-5-nitropyrimidine (9.7 g), prepared using the procedure in J. Chem. Soc., 1951, 1565, was added to a solution of sodium methoxide in methanol (obtained from sodium (2.8 g) and methanol (50 ml)) at 0°-5° C. The mixture was heated at reflux for 2 hours and poured onto ice water (200 ml). The suspended solid was collected by filtration and dried under vacuum to give 2,4-dimethoxy-5-nitropyrimidine (7.6 g) as a solid, m.p. 92°-93° C.
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH3:12][O-:13].[Na+].[CH3:15][OH:16]>>[CH3:12][O:13][C:2]1[N:7]=[C:6]([O:16][CH3:15])[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)[N+](=O)[O-]
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
poured onto ice water (200 ml)
FILTRATION
Type
FILTRATION
Details
The suspended solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C(=N1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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